molecular formula C19H30N4O2 B7639127 N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide

N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide

Numéro de catalogue B7639127
Poids moléculaire: 346.5 g/mol
Clé InChI: SLGBGXQGMDSPFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide, also known as AZD9496, is a selective estrogen receptor down-regulator (SERD) that is currently being studied for its potential in treating estrogen receptor-positive (ER+) breast cancer.

Mécanisme D'action

N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide works by binding to the estrogen receptor and inducing a conformational change that leads to the degradation of the receptor. This results in a decrease in estrogen signaling and a reduction in the growth of ER+ breast cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on ER+ breast cancer cells, with little to no effect on other cell types. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its selectivity for ER+ breast cancer cells, which allows for more targeted and specific research. However, one limitation is that this compound is still in the early stages of clinical development, and further research is needed to fully understand its potential as a treatment for ER+ breast cancer.

Orientations Futures

There are several future directions for research on N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide. One area of focus is the development of combination therapies that include this compound, such as with CDK4/6 inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from the treatment. Finally, further research is needed to fully understand the potential of this compound in treating other types of cancer and in combination with other therapies.

Méthodes De Synthèse

The synthesis of N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide involves several steps, including the reaction of cyclopentanone with 1-aminocyclopentane to form a ketimine intermediate, which is then reacted with 1-(bromomethyl)-1-azepane to produce the desired azepanocyclopentyl ketone. This intermediate is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form this compound.

Applications De Recherche Scientifique

N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have promising results in preclinical studies for the treatment of ER+ breast cancer. It has been found to be effective in reducing the growth of ER+ breast cancer cells and in delaying the progression of the disease. In addition, this compound has been shown to be effective in combination with other therapies, such as CDK4/6 inhibitors, in treating ER+ breast cancer.

Propriétés

IUPAC Name

N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-14-16(15(2)22(3)21-14)17(24)20-19(10-6-7-11-19)18(25)23-12-8-4-5-9-13-23/h4-13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBGXQGMDSPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2(CCCC2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.